N-(2-Hydroxyethyl) Pseudoephedrine-d3 is a deuterium-labeled derivative of N-(2-Hydroxyethyl) Pseudoephedrine, a compound commonly used in various pharmaceutical applications. The molecular formula of N-(2-Hydroxyethyl) Pseudoephedrine-d3 is C12H16D3NO2, with a molecular weight of 212.30 g/mol. The presence of deuterium atoms enhances its utility in scientific research by providing distinct advantages in tracing and studying metabolic pathways and reaction mechanisms due to the unique properties of deuterium compared to hydrogen.
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
N-(2-Hydroxyethyl) Pseudoephedrine-d3 is primarily used in scientific research rather than as a therapeutic agent. Its biological activity is mainly studied in the context of metabolic pathways where it serves as a tracer due to the deuterium labeling. This allows researchers to monitor the incorporation and transformation of the compound within biological systems, providing insights into drug metabolism and pharmacokinetics.
The synthesis of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves incorporating deuterium atoms into the structure of N-(2-Hydroxyethyl) Pseudoephedrine. Various synthetic routes can be employed, including:
Industrial production methods mirror these synthetic routes but are scaled for larger quantities, employing specialized equipment for handling deuterated compounds.
N-(2-Hydroxyethyl) Pseudoephedrine-d3 has several applications in scientific research:
The interactions of N-(2-Hydroxyethyl) Pseudoephedrine-d3 with various biological targets are significant for understanding its metabolic pathways. The presence of deuterium alters reaction rates and stability, allowing researchers to study enzyme kinetics and metabolic transformations more accurately. These studies often involve comparing metabolic profiles with those of non-deuterated analogues to elucidate the effects of isotopic labeling on biological activity.
Several compounds share structural similarities with N-(2-Hydroxyethyl) Pseudoephedrine-d3. Here are notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(2-Hydroxyethyl) Pseudoephedrine | C12H17NO2 | Non-deuterated analogue; widely used as a decongestant. |
Hydroxyalkyl Pseudoephedrine | C12H17NO2 | Similar structure without deuterium; used in similar applications. |
N-Nitrosopseudoephedrine | C10H14N2O2 | Contains a nitroso group; different pharmacological properties. |
The uniqueness of N-(2-Hydroxyethyl) Pseudoephedrine-d3 lies in its deuterium labeling, which provides distinct advantages for studying reaction mechanisms with greater precision compared to its non-deuterated counterparts. This feature enhances its utility in both academic research and industrial applications focused on drug development and metabolic studies.